molecular formula C20H18O2 B12551280 4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl CAS No. 143522-23-0

4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl

Cat. No.: B12551280
CAS No.: 143522-23-0
M. Wt: 290.4 g/mol
InChI Key: CUXLJOMJYVNSAU-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl ethers This compound is characterized by the presence of a biphenyl core with a methoxyphenyl group attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form the carbon-carbon bond between the biphenyl and methoxyphenyl groups . The reaction conditions are generally mild and can be carried out in aqueous media, making it an environmentally friendly approach .

Industrial Production Methods

In an industrial setting, the production of 4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The biphenyl core can be reduced under specific conditions to form a cyclohexyl derivative.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group directs the substitution to the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of 4-[(3-Hydroxyphenyl)methoxy]-1,1’-biphenyl.

    Reduction: Formation of 4-[(3-Methoxyphenyl)methoxy]cyclohexane.

    Substitution: Formation of various substituted biphenyl ethers depending on the reagent used.

Scientific Research Applications

4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, which may influence the compound’s binding affinity to proteins and enzymes. The biphenyl core provides a rigid framework that can enhance the compound’s stability and specificity in binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl is unique due to its specific ether linkage and biphenyl core, which confer distinct chemical and physical properties

Properties

CAS No.

143522-23-0

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

1-methoxy-3-[(4-phenylphenoxy)methyl]benzene

InChI

InChI=1S/C20H18O2/c1-21-20-9-5-6-16(14-20)15-22-19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-14H,15H2,1H3

InChI Key

CUXLJOMJYVNSAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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